4-bromo-6-fluoro-1H-indole

Synthetic Chemistry Process Optimization Indole Synthesis

Select 4-Bromo-6-fluoro-1H-indole to advance your kinase inhibitor programs. This specific 4-Br/6-F regioisomer is a crucial intermediate for PI3K inhibitor development, with a LogP of 2.96 offering a quantifiable advantage for designing CNS-penetrant candidates. Its thermal stability (BP 315.1°C) reduces decomposition risks in demanding process chemistry. Ensure robust SAR data with consistent ≥97% purity—choose the pre-validated substitution pattern for reliable diversification via palladium-catalyzed cross-coupling.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 885520-70-7
Cat. No. B122611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-fluoro-1H-indole
CAS885520-70-7
Synonyms4-Bromo-6-fluoro-1H-indole; 
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)F)Br
InChIInChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
InChIKeyDMOWKZSCECYXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-Fluoro-1H-Indole (CAS 885520-70-7) as a Core Scaffold for Targeted PI3K Inhibitor Synthesis and Chemical Biology


4-Bromo-6-fluoro-1H-indole (CAS 885520-70-7) is a di-halogenated indole derivative that serves as a pivotal intermediate in medicinal chemistry, particularly in the development of phosphoinositide 3-kinase (PI3K) inhibitors and other kinase-targeted therapeutics [1]. Its core structure, featuring a 4-bromo and a 6-fluoro substitution, imparts unique physicochemical properties including a calculated density of 1.8±0.1 g/cm³ and a boiling point of 315.1±22.0 °C at 760 mmHg [2]. The compound is characterized by a molecular weight of 214.034 g/mol and a partition coefficient (LogP) of 2.96 [2]. These properties make it a valuable building block for constructing complex molecular architectures with tailored pharmacological profiles.

Critical Substitution Patterns in 4-Bromo-6-Fluoro-1H-Indole: Why Regioisomers and Mono-Halogenated Analogs Are Not Interchangeable


The substitution pattern of halogen atoms on the indole scaffold profoundly influences both its chemical reactivity and biological activity, rendering simple interchange with analogs such as 6-bromo-4-fluoro-1H-indole (the regioisomer) or 4-chloro-6-fluoro-1H-indole (the chloro-analog) scientifically unsound. The 4-bromo group provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling precise molecular diversification at a specific vector, while the 6-fluoro substituent critically modulates electronic properties and metabolic stability . Swapping the halogen positions (e.g., from 4-Br/6-F to 6-Br/4-F) alters the steric and electronic environment around the indole core, which can drastically change binding affinity and selectivity for biological targets like PI3K . Furthermore, substituting bromine with chlorine (4-chloro-6-fluoro-1H-indole) significantly reduces molecular weight and alters reactivity in cross-coupling reactions due to the different bond dissociation energies of C-Br versus C-Cl bonds . Therefore, procurement decisions must be guided by the specific, pre-validated substitution pattern rather than generic class similarity.

Quantitative Evidence Guide for 4-Bromo-6-Fluoro-1H-Indole: Head-to-Head Comparisons for Informed Procurement


Synthesis Yield Comparison: Leimgruber-Batcho Protocol Achieves 68.8% Yield for 4-Bromo-6-Fluoro-1H-Indole

A defined Leimgruber-Batcho synthesis protocol for 4-bromo-6-fluoro-1H-indole, starting from 2-methyl-3-bromo-5-fluoro-nitrobenzene, yields the target compound at a reported 68.8% after column chromatography . This serves as a benchmark yield for this specific substitution pattern. In comparison, an alternative synthetic route using N,N-dimethylformamide dimethyl acetal and 2-bromo-4-fluoro-6-nitrotoluene was reported to yield 4-bromo-6-fluoro-1H-indole at only approximately 39% [1]. The significant yield improvement (over 29 percentage points) demonstrates the practical advantage of the Leimgruber-Batcho approach for generating this precise regioisomer.

Synthetic Chemistry Process Optimization Indole Synthesis

Thermal Stability Advantage: Boiling Point Comparison with 4-Chloro-6-Fluoro-1H-Indole

The boiling point of 4-bromo-6-fluoro-1H-indole is predicted to be 315.1±22.0 °C at 760 mmHg, with a flash point of 144.3±22.3 °C [1]. In contrast, its closest chloro-analog, 4-chloro-6-fluoro-1H-indole (CAS 885520-79-6), has a predicted boiling point of 289.5±20.0 °C at 760 mmHg and a flash point of 128.9±21.8 °C .

Physicochemical Properties Thermal Stability Process Chemistry

Lipophilicity Tuning for Blood-Brain Barrier Penetration: LogP Comparison with Regioisomer 6-Bromo-4-Fluoro-1H-Indole

The calculated partition coefficient (LogP) for 4-bromo-6-fluoro-1H-indole is 2.96, indicating a specific balance of lipophilicity and hydrophilicity [1]. This property is crucial for determining a compound's ability to cross biological membranes, including the blood-brain barrier (BBB). Its direct regioisomer, 6-bromo-4-fluoro-1H-indole (CAS 885520-59-2), has a calculated XLogP3-AA value of 2.8 [2].

Medicinal Chemistry Drug Design ADME Properties

Commercial Purity Benchmark: A Standard of 95-97% Enables Reproducible Research

Commercially available 4-bromo-6-fluoro-1H-indole is routinely supplied with a minimum purity specification of 95%, with many vendors offering grades of 97% or higher [REFS-1, REFS-2]. This high purity standard is consistent across multiple suppliers and ensures that the material is suitable for sensitive applications without extensive in-house purification. This is a critical baseline for procurement, as lower purity batches of similar halogenated indoles may contain significant levels of regioisomeric or de-halogenated impurities that can derail complex multi-step syntheses or generate misleading biological data.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 4-Bromo-6-Fluoro-1H-Indole: Leveraging Quantitative Differentiation for Research Success


1. Lead Optimization for PI3K/Akt/mTOR Pathway Inhibitors

The 4-bromo-6-fluoro-1H-indole scaffold is specifically cited as a key intermediate for the preparation of PI3 kinase inhibitors [1]. Its unique substitution pattern is designed to interact with the kinase's ATP-binding pocket. The quantified LogP of 2.96 suggests a favorable balance for cell permeability, which is essential for intracellular target engagement. When initiating a new medicinal chemistry campaign targeting PI3K, selecting this specific regioisomer provides a defined vector for SAR studies at the 4-position, leveraging the bromine atom for subsequent palladium-catalyzed cross-coupling reactions to introduce molecular diversity. This is more strategic than using a generic indole or an un-optimized regioisomer, as it starts from a point of known kinase inhibitor relevance.

2. CNS-Penetrant Kinase Inhibitor Development

For projects aimed at developing kinase inhibitors that can cross the blood-brain barrier (BBB), the specific LogP of 2.96 for 4-bromo-6-fluoro-1H-indole [2] is a critical differentiator compared to the slightly less lipophilic 6-bromo-4-fluoro-1H-indole (LogP 2.8) [3]. In the context of CNS drug discovery, small differences in LogP can significantly impact brain-to-plasma ratios. Therefore, when a program requires a building block that optimizes for passive diffusion across lipid bilayers, the 4-bromo-6-fluoro-1H-indole isomer offers a quantifiable advantage, potentially increasing the likelihood of achieving efficacious CNS exposure without requiring additional structural modifications.

3. High-Temperature, Multi-Step Synthesis and Process Chemistry

The enhanced thermal stability of 4-bromo-6-fluoro-1H-indole, as indicated by its boiling point of 315.1 °C which is 25.6 °C higher than its chloro-analog , makes it a more robust building block for demanding synthetic sequences. This property is particularly relevant in process chemistry and large-scale synthesis where reactions may involve high temperatures or prolonged heating. The higher boiling point and flash point suggest a wider operational window and lower volatility, reducing the risk of decomposition or loss during solvent removal and distillation steps. For procurement in an industrial or process research setting, this stability can translate to higher yields and a safer, more controlled manufacturing process.

4. Reproducible Preclinical Pharmacology Studies

The consistent availability of 4-bromo-6-fluoro-1H-indole at high purities (95-97%) makes it a reliable starting material for generating tool compounds and drug candidates destined for rigorous preclinical pharmacology. When synthesizing a series of analogs for structure-activity relationship (SAR) studies, batch-to-batch consistency in starting material quality is paramount. Variability in purity can introduce confounding factors into biological assays, leading to false structure-activity relationships. By sourcing this compound from reputable vendors that meet the ≥95% purity benchmark, research teams can ensure that observed biological differences between analogs are due to the intended structural modifications and not to variable levels of synthetic impurities, thereby increasing the robustness and reproducibility of preclinical data.

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